2-cyano-N-propyl-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide
Description
2-cyano-N-propyl-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide is a synthetic enamide derivative characterized by a cyano group at the α-position and a pyrazin-2-yloxy substituent on the phenyl ring. The propyl chain on the amide nitrogen contributes to lipophilicity, while the enamide backbone provides rigidity and planar geometry, which may facilitate binding to biological targets.
Propriétés
IUPAC Name |
2-cyano-N-propyl-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-2-7-21-17(22)14(11-18)10-13-3-5-15(6-4-13)23-16-12-19-8-9-20-16/h3-6,8-10,12H,2,7H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEGAGGFJAFILA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=CC1=CC=C(C=C1)OC2=NC=CN=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 2-cyano-N-propyl-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions. The specific reaction conditions and reagents used can vary, but the general approach involves coupling a halogenated phenyl derivative with a boronic acid or ester to form the desired product.
Analyse Des Réactions Chimiques
2-cyano-N-propyl-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-cyano-N-propyl-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Medicine: It could be explored for its potential therapeutic effects in treating various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-cyano-N-propyl-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and ultimately result in the desired therapeutic or biological effect .
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Similar Compounds
Below is a systematic comparison with structurally related compounds, focusing on substituent effects, physicochemical properties, and inferred biological relevance.
Substituent Variations and Electronic Effects
a. XCT790
- Structure: (E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide .
- Key Differences :
- Replaces the pyrazin-2-yloxy group with a bis(trifluoromethyl)benzyloxy moiety.
- Features a thiadiazole ring instead of a pyrazine.
- The thiadiazole may engage in π-π stacking or dipole interactions in biological systems.
b. 2-cyano-3-[4-(difluoromethoxy)phenyl]-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide
- Structure : Contains a difluoromethoxy group and a pyrimidin-2-yl sulfamoyl phenyl substituent .
- Key Differences: Difluoromethoxy group replaces pyrazin-2-yloxy, offering reduced steric hindrance but similar electronegativity. The sulfamoyl linker introduces hydrogen-bond donor/acceptor versatility.
- Implications :
- Difluoromethoxy enhances metabolic resistance compared to methoxy groups.
- The pyrimidine sulfamoyl group may improve solubility via polar interactions.
c. (2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide
- Structure : Features a hydroxyl and methoxy-substituted phenyl ring and a trifluoromethylphenyl amide .
- Key Differences: Hydroxyl group introduces hydrogen-bond donor capability, absent in the target compound. Trifluoromethylphenyl amide increases hydrophobicity.
- Implications :
- Hydroxyl group may improve aqueous solubility but could reduce blood-brain barrier penetration.
- Trifluoromethyl enhances binding to hydrophobic pockets in targets like enzymes or receptors.
d. 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide (Y510-3399)
- Structure: Contains a dimethylamino group on the phenyl ring .
- Key Differences: Dimethylamino is a strong electron-donating group, contrasting with the electron-withdrawing pyrazin-2-yloxy group. Lacks the N-propyl chain, reducing steric bulk.
- Implications: Lower logP (1.36) compared to the target compound (estimated higher logP due to pyrazine and propyl groups). Dimethylamino may facilitate cation-π interactions in biological targets.
Physicochemical Properties and Hydrogen-Bonding Patterns
The table below summarizes critical properties of the compounds:
*Estimated based on structural similarity.
†Predicted using fragment-based methods.
Hydrogen-Bonding Analysis:
- The target compound’s pyrazine oxygen acts as a strong acceptor, while the amide NH serves as a donor. This dual functionality contrasts with Y510-3399, which lacks acceptors beyond the cyano and amide groups .
Activité Biologique
2-Cyano-N-propyl-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- IUPAC Name: 2-Cyano-N-propyl-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide
- Molecular Formula: C18H20N4O2
- Molecular Weight: 324.38 g/mol
The biological activity of 2-cyano-N-propyl-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biological pathways. The presence of the cyano and pyrazin moieties enhances its binding affinity, potentially modulating the activity of proteins involved in inflammation and cancer pathways.
Anti-inflammatory Activity
Research has indicated that similar compounds exhibit significant anti-inflammatory effects. For instance, studies on related compounds have shown their ability to reduce pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. The mechanism involves inhibition of nitric oxide (NO) production and modulation of the inflammatory response through various signaling pathways.
| Compound | IC50 (μM) | Effect |
|---|---|---|
| 2-Cyano-N-propyl-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide | TBD | TBD |
| JMPR-01 (related compound) | 50 | Significant reduction in IL-1β production |
Antitumor Activity
The compound's structural similarities to known antitumor agents suggest potential efficacy against cancer. Mechanistic studies involving docking simulations have indicated interactions with cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation.
Case Studies
-
In Vitro Studies:
- In vitro assays demonstrated that structurally similar compounds significantly inhibited tumor cell proliferation in various cancer cell lines.
- The compound was tested for cytotoxicity against HCT116 cells, showing promising results with low IC50 values.
-
In Vivo Studies:
- Animal models treated with related compounds exhibited reduced tumor growth in xenograft models, indicating the potential for therapeutic applications.
- A study highlighted the oral bioavailability of a related compound at 86.7%, suggesting favorable pharmacokinetic properties.
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
